molecular formula C9H10N2O4 B2860261 Dimethyl 4-aminopyridine-2,5-dicarboxylate CAS No. 1227945-05-2

Dimethyl 4-aminopyridine-2,5-dicarboxylate

Cat. No.: B2860261
CAS No.: 1227945-05-2
M. Wt: 210.189
InChI Key: XJVKXMCHZIQXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-aminopyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C9H10N2O4. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its pyridine ring substituted with amino and carboxylate groups, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

Dimethyl 4-aminopyridine-2,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

Dimethyl 4-aminopyridine-2,5-dicarboxylate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-aminopyridine-2,5-dicarboxylate typically involves the esterification of 4-aminopyridine-2,5-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-aminopyridine-2,5-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Dimethyl 4-aminopyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-aminopyridine-2,5-dicarboxylate
  • 4-Aminopyridine-2,5-dicarboxylic acid
  • 4-Dimethylaminopyridine

Uniqueness

Dimethyl 4-aminopyridine-2,5-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

dimethyl 4-aminopyridine-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKXMCHZIQXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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